Biphenyl-3,3',4,4'-tetracarbaldehyde
Overview
Description
Biphenyl-3,3’,4,4’-tetracarbaldehyde is a chemical compound that consists of a biphenyl linker with four carbaldehyde groups at the 3,3’,4,4’-positions of the biphenyl structure . It has a molecular formula of C16H10O4 and a molecular weight of 266.25 .
Synthesis Analysis
The synthesis of similar compounds like 3,3’,4,4’-Biphenyltetracarboxylic acid has been reported. It can be synthesized from the catalytic reduction and substitution reaction of 5-Bromoisobenzofuran-1,3-dione .Molecular Structure Analysis
The molecular structure of Biphenyl-3,3’,4,4’-tetracarbaldehyde is characterized by a biphenyl core with carbaldehyde groups at the 3,3’,4,4’-positions . The exact 3D structure may need to be determined using computational methods or experimental techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
Biphenyl-3,3’,4,4’-tetracarbaldehyde is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density may need to be determined experimentally.Scientific Research Applications
Toxicology and Environmental Impact
Biphenyl-3,3',4,4'-tetracarbaldehyde has been studied for its environmental and toxicological impacts. In a study focusing on byproducts from the ozonation of pyrene, biphenyl-related compounds were evaluated for their toxicity using assays like the gap junctional intercellular communication (GJIC) and the production of superoxide in human cell lines. These studies provide insights into the environmental and health impacts of such compounds (Luster-Teasley et al., 2005).
Chemical Reactions and Properties
The compound has been involved in studies related to chemical reactions such as the Cannizzaro reaction. Biphenyl-2,2′-dicarbaldehyde and its derivatives have shown to undergo Cannizzaro reactions under specific conditions, providing valuable insights into intramolecular catalysis (Abbaszadeh & Bowden, 1990).
Material Synthesis
Biphenyl-based compounds have been utilized in the synthesis of rigid polyaromatic dialdehydes, including biphenyl-4,4′-dialdehyde and its analogues. These are synthesized using the Suzuki–Miyaura cross-coupling reaction, contributing to the field of material chemistry (Kozakova et al., 2005).
Photocatalytic Oxidation
Research has also been conducted on the photocatalytic oxidation of polychlorinated biphenyls (PCBs), including tetrachlorobiphenyl. This research provides insights into the degradation of environmental pollutants and the optimization of physico-chemical conditions for effective degradation (Wong et al., 2004).
Polymer Research
Biphenyl-based compounds have applications in polymer research. Studies have been conducted on polyimides based on bis(p-aminophenoxy)biphenyls, which involve biphenyl unit-containing diamines. Such research is pivotal for the development of materials with specific properties like solubility and thermal stability (Hsiao et al., 1995).
Frameworks and Structures
The compound's derivatives have been used in the construction of novel metal-organic and supramolecular 3D frameworks. Such frameworks are important in the field of crystallography and materials science for their structural features and potential applications (You et al., 2017).
Properties
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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